molecular formula C19H20N2O3S B2993265 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034482-03-4

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2993265
CAS No.: 2034482-03-4
M. Wt: 356.44
InChI Key: DPWAIZYJLYJMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present. For example, the hydroxy group might be involved in condensation or substitution reactions, while the carboxamide group could participate in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like hydroxy and carboxamide might increase its solubility in water.

Scientific Research Applications

Synthesis and Characterization

  • Research involves the synthesis and characterization of complex molecules that exhibit a variety of biological activities. For example, Talupur et al. (2021) synthesized a series of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a multi-step process, highlighting the intricate chemistry involved in creating compounds with potential biological relevance (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activity

  • The antimicrobial potential of synthesized compounds is a significant area of investigation. For instance, Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrating their efficacy against bacterial and fungal strains, thus contributing to the search for new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Anticancer Activity

  • The exploration of anticancer properties is another critical application. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, examining their cytotoxic effects against various cancer cell lines. This study underscores the potential of thiophene-based compounds in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).

Antidepressant Activity

  • Research on the antidepressant potential of novel compounds also forms a vital part of scientific investigation. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, demonstrating significant antidepressant activity in preclinical models. This highlights the importance of structural design in achieving desired biological effects (Mathew, Suresh, & Anbazhagan, 2014).

Antifungal Agents

  • The development of antifungal agents is another area of application, with researchers like Narayana et al. (2004) synthesizing new benzamides and their derivatives to explore potential antifungal properties. These studies contribute to the ongoing search for more effective and safer antifungal medications (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity as a drug, further studies might focus on optimizing its structure for better efficacy or lower toxicity .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-10-7-14(16-8-11-25-13-16)6-9-20-19(23)17-12-18(24-21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAIZYJLYJMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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